Platycodigenin
Overview
Description
Mechanism of Action
Target of Action
Platicodigenin, a naturally occurring triterpenoid, primarily targets microglia , the resident immune cells of the central nervous system . These cells play a critical role in neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer’s disease . Microglia can be polarized into two phenotypes: the classical M1 phenotype, which releases pro-inflammatory factors, and the alternative M2 phenotype, which releases anti-inflammatory factors .
Mode of Action
Platicodigenin interacts with microglia to modulate their polarization. It promotes the polarization of microglia into the M2 phenotype and inhibits their polarization into the M1 phenotype . This results in the downregulation of pro-inflammatory molecules such as interleukin-1β, tumor necrosis factor-α, interleukin-6, and nitric oxide, and the upregulation of the anti-inflammatory cytokine interleukin-10 .
Biochemical Pathways
Platicodigenin affects several biochemical pathways. It inhibits the hyperphosphorylation of mitogen-activated protein kinase p38 and nuclear factor-κB p65 subunits, which are involved in the inflammatory response . It also ameliorates the inactivation of peroxisome proliferators-activated receptor γ induced by lipopolysaccharide, a component of the cell wall of gram-negative bacteria .
Result of Action
The modulation of microglial polarization by Platicodigenin leads to a decrease in neuroinflammation. This results in the promotion of neurite regeneration and neuronal survival after treatment with amyloid-beta, a peptide involved in the development of Alzheimer’s disease . Therefore, Platicodigenin could potentially be used as a therapeutic agent for neurodegenerative diseases.
Action Environment
The action of Platicodigenin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide can stimulate the polarization of microglia into the M1 phenotype, which Platicodigenin works to inhibit
Biochemical Analysis
Biochemical Properties
Platicodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Platicodigenin has been shown to modulate the activity of cyclooxygenase-2 (Cox2), mitogen-activated protein kinase (MAPK) p38, and nuclear factor-κB (NF-κB) p65 subunits . These interactions are pivotal in regulating inflammatory responses. Additionally, Platicodigenin influences the peroxisome proliferator-activated receptor γ (PPARγ), which is essential for lipid metabolism and inflammation regulation .
Cellular Effects
Platicodigenin exerts significant effects on various cell types and cellular processes. In microglial cells, it promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype . This modulation results in decreased production of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, and an increase in anti-inflammatory cytokine IL-10 . Furthermore, Platicodigenin enhances neurite regeneration and neuronal survival in primary cortical neurons, indicating its potential in neuroprotection .
Molecular Mechanism
At the molecular level, Platicodigenin exerts its effects through several mechanisms. It binds to and inhibits the activity of Cox2, reducing the production of pro-inflammatory mediators . Additionally, Platicodigenin downregulates the phosphorylation of MAPK p38 and NF-κB p65, which are critical pathways in the inflammatory response . The compound also activates PPARγ, which further contributes to its anti-inflammatory and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Platicodigenin have been observed to change over time. Studies have shown that Platicodigenin maintains its stability and efficacy over extended periods when stored under appropriate conditions . Long-term exposure to Platicodigenin in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and neuroprotective effects, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of Platicodigenin vary with different dosages in animal models. At lower doses, Platicodigenin effectively promotes anti-inflammatory responses and neuroprotection without adverse effects . At higher doses, some studies have reported potential toxicity, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
Platicodigenin is involved in several metabolic pathways, particularly those related to inflammation and lipid metabolism. It interacts with enzymes such as Cox2 and PPARγ, influencing the production of inflammatory mediators and lipid metabolites . These interactions play a crucial role in modulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Platicodigenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . The compound’s distribution is influenced by its molecular properties, including solubility and affinity for specific cellular components .
Subcellular Localization
Platicodigenin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, Platicodigenin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platycodigenin can be synthesized through various chemical reactions involving the modification of its parent compound, platycodin D. The synthetic routes typically involve hydrolysis and glycosylation reactions under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from the roots of Platycodon grandiflorum. The extraction process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Platycodigenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: Platycodigenin serves as a valuable intermediate in the synthesis of other bioactive compounds.
Medicine: This compound exhibits anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for treating diseases such as Alzheimer’s disease and certain cancers
Comparison with Similar Compounds
Platycodigenin is structurally similar to other oleanane-type triterpenoids, such as:
Platycodin D: A saponin from which this compound is derived.
Deapioplatycodin D: Another derivative of platycodin D with similar bioactive properties.
Polygalacic Acid: A triterpenoid with comparable anti-inflammatory and anti-cancer activities.
Despite these similarities, this compound stands out due to its unique ability to modulate microglial polarization and promote neurite regeneration, making it a particularly promising candidate for neuroprotective therapies .
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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